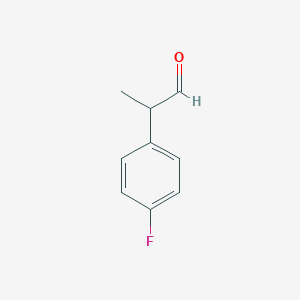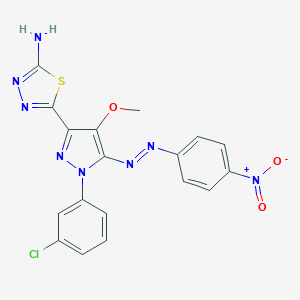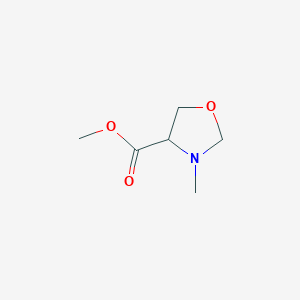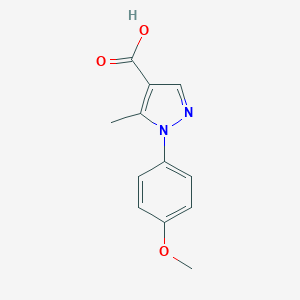
1H-Imidazole-2-methanol, 4-((3,5-dichlorophenyl)sulfinyl)-5-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole-2-methanol, 4-((3,5-dichlorophenyl)sulfinyl)-5-(1-methylethyl)-, also known as sulconazole, is a synthetic antifungal agent that is used to treat various fungal infections. It belongs to the class of azole antifungal agents and is structurally similar to other azoles such as ketoconazole and fluconazole. Sulconazole is a potent inhibitor of fungal growth and has been extensively studied for its antifungal properties.
Mecanismo De Acción
Sulconazole works by inhibiting the synthesis of ergosterol, which is an essential component of the fungal cell membrane. This leads to the disruption of the fungal cell membrane and ultimately results in the death of the fungal cell.
Efectos Bioquímicos Y Fisiológicos
Sulconazole has been shown to have low toxicity and is generally well tolerated by patients. It has a high affinity for fungal cells and has minimal effect on mammalian cells. Sulconazole is metabolized in the liver and excreted in the urine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sulconazole has several advantages in lab experiments. It is highly effective against a wide range of fungal infections and has low toxicity. It is also easy to synthesize and can be obtained in high purity. However, 1H-Imidazole-2-methanol, 4-((3,5-dichlorophenyl)sulfinyl)-5-(1-methylethyl)- has some limitations as well. It is not effective against all types of fungal infections and may have limited activity against certain strains of fungi. It may also have some off-target effects that need to be carefully evaluated.
Direcciones Futuras
There are several future directions for the research on 1H-Imidazole-2-methanol, 4-((3,5-dichlorophenyl)sulfinyl)-5-(1-methylethyl)-. One area of research is the development of new formulations of 1H-Imidazole-2-methanol, 4-((3,5-dichlorophenyl)sulfinyl)-5-(1-methylethyl)- that can improve its efficacy and reduce its side effects. Another area of research is the study of the mechanism of action of 1H-Imidazole-2-methanol, 4-((3,5-dichlorophenyl)sulfinyl)-5-(1-methylethyl)- and its interaction with fungal cells. This can help in the development of new antifungal agents that are more effective and have fewer side effects. Finally, the use of 1H-Imidazole-2-methanol, 4-((3,5-dichlorophenyl)sulfinyl)-5-(1-methylethyl)- in combination with other antifungal agents is an area of research that has the potential to improve the treatment of fungal infections.
Métodos De Síntesis
Sulconazole can be synthesized by reacting imidazole-2-methanol with 3,5-dichlorobenzene sulfinyl chloride in the presence of a base such as triethylamine. The reaction yields 1H-Imidazole-2-methanol, 4-((3,5-dichlorophenyl)sulfinyl)-5-(1-methylethyl)- as a white crystalline solid. The purity of the compound can be further improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
Sulconazole has been extensively studied for its antifungal properties and has been found to be effective against a wide range of fungal infections. It has been used to treat superficial fungal infections such as ringworm, athlete's foot, and jock itch. It has also been used to treat systemic fungal infections such as candidiasis and aspergillosis.
Propiedades
Número CAS |
178980-06-8 |
|---|---|
Nombre del producto |
1H-Imidazole-2-methanol, 4-((3,5-dichlorophenyl)sulfinyl)-5-(1-methylethyl)- |
Fórmula molecular |
C13H14Cl2N2O2S |
Peso molecular |
333.2 g/mol |
Nombre IUPAC |
[4-(3,5-dichlorophenyl)sulfinyl-5-propan-2-yl-1H-imidazol-2-yl]methanol |
InChI |
InChI=1S/C13H14Cl2N2O2S/c1-7(2)12-13(17-11(6-18)16-12)20(19)10-4-8(14)3-9(15)5-10/h3-5,7,18H,6H2,1-2H3,(H,16,17) |
Clave InChI |
FGOGPGFFTGCMAW-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(N=C(N1)CO)S(=O)C2=CC(=CC(=C2)Cl)Cl |
SMILES canónico |
CC(C)C1=C(N=C(N1)CO)S(=O)C2=CC(=CC(=C2)Cl)Cl |
Sinónimos |
[4-(3,5-dichlorophenyl)sulfinyl-5-propan-2-yl-1H-imidazol-2-yl]methano l |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide](/img/structure/B68040.png)
![2,6,13,16,19-Pentaoxapentacyclo[18.4.4.47,12.01,20.07,12]dotriacontane](/img/structure/B68041.png)
![N-{[(2R,3R,4R,5S)-5-(Cyanomethyl)-3,4-dihydroxy-2-pyrrolidinyl]methyl}acetamide](/img/structure/B68044.png)
![1-[4-(1-Adamantyl)phenoxy]-3-piperidinopropan-2-ol hydrochloride](/img/structure/B68050.png)
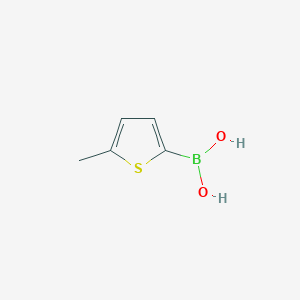

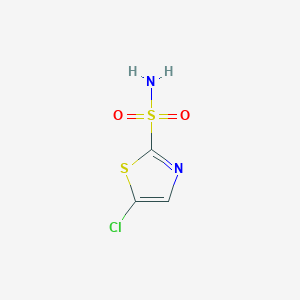

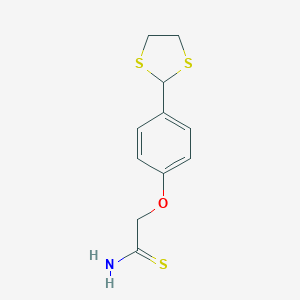
![3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-6,8-dimethyl-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methoxy]pentanoic acid](/img/structure/B68071.png)
